What are the physical and chemical properties of Catharanthine standard?
What are the physical and chemical properties of Catharanthine standard?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the Catharanthine (B190766) standard. Catharanthine is a monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus. It is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. This document outlines its fundamental properties, details common experimental protocols for its analysis, and provides visualizations of relevant pathways and workflows.
Physical and Chemical Properties of Catharanthine
The fundamental physical and chemical properties of Catharanthine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 2468-21-5[1][2][3][4] |
| Molecular Formula | C₂₁H₂₄N₂O₂[1][4][5] |
| Molecular Weight | 336.43 g/mol [2][4][5] |
| Appearance | White to off-white or pale yellow solid/powder[1][2][5] |
| Melting Point | 125-128°C[5][6][7] |
| Boiling Point | Approximately 472.9°C to 491.5°C at 760 mmHg[1][8] |
| Solubility | - Soluble in DMSO (approx. 5-30 mg/mL), chloroform (B151607), ethanol, methanol (B129727), ethyl acetate, and dichloromethane.[1][5][9][10][11] - Slightly soluble in water (0.12 mg/mL at 25°C).[5] - Sparingly soluble in aqueous buffers.[9] |
| Optical Activity | [α]D +29.8° to +38° (c=0.5, CDCl₃)[1][7] |
| pKa' | 6.8[7] |
| UV Absorption Maxima | In ethanol: 226, 284, 292 nm[7] |
| Storage Conditions | Store at -20°C for long-term stability (stable for at least two years).[9][12] Store in a dry, sealed container at low temperatures (2-8°C) for shorter-term storage.[1] |
Experimental Protocols
The characterization and quantification of Catharanthine standard rely on several analytical techniques. Below are detailed methodologies for key experiments.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of Catharanthine and for its quantification in various matrices.
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Instrumentation : A reversed-phase HPLC system equipped with a C18 column and a UV or photodiode-array (PDA) detector.
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Mobile Phase : An isocratic mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.1M) with a small amount of glacial acetic acid (e.g., 0.5%) is often used. A common ratio is 21:79 (v/v) acetonitrile to buffer, with a pH of around 3.5.[13]
-
Detection : UV detection is commonly set at 254 nm.[13][15] A PDA detector can be used to confirm peak purity and homogeneity.[13]
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Sample Preparation : The Catharanthine standard is accurately weighed and dissolved in a suitable solvent, such as methanol or the mobile phase, to a known concentration.
-
Analysis : The prepared sample is injected into the HPLC system. The purity is determined by the area percentage of the main Catharanthine peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is generated using a series of known concentrations of the Catharanthine standard.[13][15]
2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of Catharanthine.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : A few milligrams of the Catharanthine standard are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).
-
¹H-NMR Spectroscopy : The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For complex molecules like Catharanthine, 2D NMR techniques such as COSY (Correlation Spectroscopy) are used to determine proton-proton couplings and aid in structural assignment.[16][17]
-
¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides information about the carbon skeleton. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Analysis : The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are compared with established data for Catharanthine to confirm its identity and structure.
3. Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Catharanthine, further confirming its identity.
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8][18]
-
Ionization : Electrospray ionization (ESI) is a common technique for LC-MS analysis of Catharanthine, typically in positive ion mode.[8][12]
-
Analysis :
-
Full Scan MS : This provides the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺), which should correspond to the calculated molecular weight of Catharanthine.
-
Tandem MS (MS/MS) : In this mode, the molecular ion is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification.[7]
-
-
GC-MS Protocol : For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for analysis. A typical GC program involves a temperature ramp, for example, from an initial temperature of 40°C, holding for 5 minutes, then ramping up to 280°C.[18]
4. Melting Point Determination
The melting point is a key physical property used to assess the purity of a crystalline solid.
-
Instrumentation : A melting point apparatus, either manual (e.g., Thiele tube) or automated.
-
Sample Preparation : A small amount of the dry, powdered Catharanthine standard is packed into a capillary tube.[10][19]
-
Procedure :
-
A preliminary rapid heating is performed to determine an approximate melting range.[20][21]
-
A fresh sample is then heated slowly (e.g., a ramp rate of about 2°C/min) starting from a temperature below the approximate melting point.[20][22]
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.[19][20]
-
Visualizations
The following diagrams illustrate key workflows and pathways related to Catharanthine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journal.hep.com.cn [journal.hep.com.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Liquid chromatography mass spectrometry simultaneous determination of vindoline and catharanthine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and Quantification of Catharanthine Alkaloids in Catharanthus Roseus Leaves using Electrochemical and Optical Methods | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. westlab.com [westlab.com]
- 11. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Discrimination of Catharanthus roseus Leaves Infected by Phytoplasma Using 1H-NMR Spectroscopy and Multivariate Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. notulaebotanicae.ro [notulaebotanicae.ro]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
- 21. SSERC | Melting point determination [sserc.org.uk]
- 22. jan.ucc.nau.edu [jan.ucc.nau.edu]
